

5-ROX-SE for Labeling Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B15597528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) for the fluorescent labeling of oligonucleotides. It covers the fundamental chemistry, detailed experimental protocols, data analysis, and key applications in molecular biology and diagnostics.

Introduction to 5-ROX-SE

5-ROX-SE is an amine-reactive fluorescent dye belonging to the rhodamine family. It is widely utilized for covalently attaching a fluorescent label to oligonucleotides, peptides, and proteins. The succinimidyl ester (SE) moiety of 5-ROX reacts specifically with primary aliphatic amines to form a stable amide bond. This post-synthesis labeling approach is essential for oligonucleotides as the ROX dye is unstable under the harsh chemical conditions of automated DNA/RNA synthesis and subsequent deprotection steps.

The resulting 5-ROX-labeled oligonucleotides are instrumental in a variety of applications, including quantitative real-time PCR (qPCR), automated DNA sequencing, and Förster Resonance Energy Transfer (FRET) studies. The bright fluorescence and photostability of the ROX fluorophore make it a reliable choice for these sensitive techniques.

Physicochemical Properties and Data

Quantitative data for 5-ROX is crucial for accurate experimental design and data interpretation. The following tables summarize the key spectral and physical properties of the 5-ROX fluorophore.

Property	Value	Reference
Excitation Maximum (λ_{ex})	578 nm	[1]
Emission Maximum (λ_{em})	604 nm	[1]
Molar Extinction Coefficient (ϵ) at λ_{max}	82,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield (Φ)	0.94	[1]
Correction Factor at 280 nm (CF_{280})	0.168	[2]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with 5-ROX-SE

This protocol details the post-synthesis conjugation of **5-ROX-SE** to an oligonucleotide containing a primary amine modification.

Materials:

- Amine-modified oligonucleotide (desalted or purified)
- **5-ROX-SE**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.1 M Sodium bicarbonate or Sodium tetraborate buffer, pH 8.5-9.0
- Nuclease-free water
- Microcentrifuge tubes

- Vortexer
- Centrifuge

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/tetraborate buffer to a final concentration that allows for a suitable reaction volume.
- **5-ROX-SE** Solution Preparation: Immediately before use, dissolve **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 10-20 fold molar excess of the **5-ROX-SE** solution.
 - Vortex the mixture gently.
 - Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, protected from light.
- Purification of the Labeled Oligonucleotide: It is critical to remove unconjugated **5-ROX-SE** and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for purification.
 - Ethanol Precipitation (Optional Initial Cleanup):
 - Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold absolute ethanol to the reaction mixture.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
 - Carefully decant the supernatant.

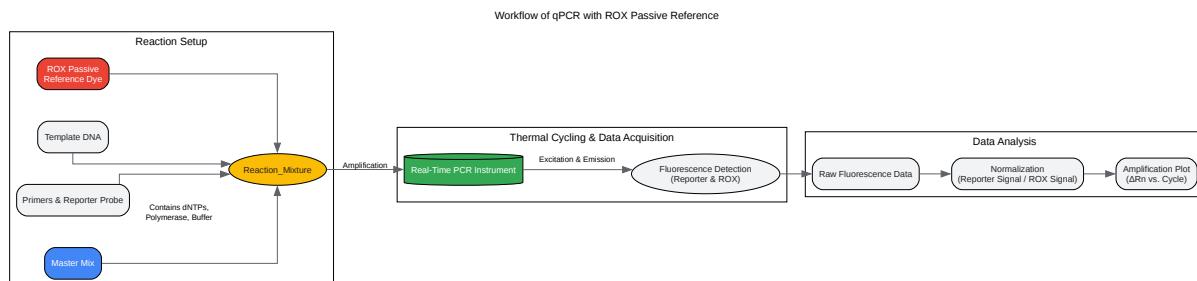
- Wash the pellet with cold 70% ethanol and centrifuge again.
- Air-dry the pellet and resuspend in a suitable buffer for HPLC purification.
- Reverse-Phase HPLC Purification:
 - Use a C18 column and a suitable mobile phase gradient, such as a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.
 - Monitor the elution profile at 260 nm (for the oligonucleotide) and 578 nm (for the 5-ROX dye).
 - Collect the fractions that show absorbance at both wavelengths, as this indicates the presence of the labeled oligonucleotide.
- Characterization and Quantification:
 - Mass Spectrometry: Confirm the successful conjugation and the purity of the labeled oligonucleotide by mass spectrometry. The mass of the labeled oligonucleotide should be the sum of the mass of the unlabeled oligonucleotide and the mass of the 5-ROX moiety (minus the mass of water lost during the amide bond formation).
 - UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide and the degree of labeling (DOL).

Calculation of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each oligonucleotide. It can be calculated from the absorbance measurements of the purified conjugate.

Procedure:

- Measure the absorbance of the purified 5-ROX-labeled oligonucleotide solution at 260 nm (A_{260}) and 578 nm (A_{578}).
- Calculate the concentration of the 5-ROX dye using the Beer-Lambert law:
 - $\text{Concentration_dye (M)} = A_{578} / \epsilon_{578}$

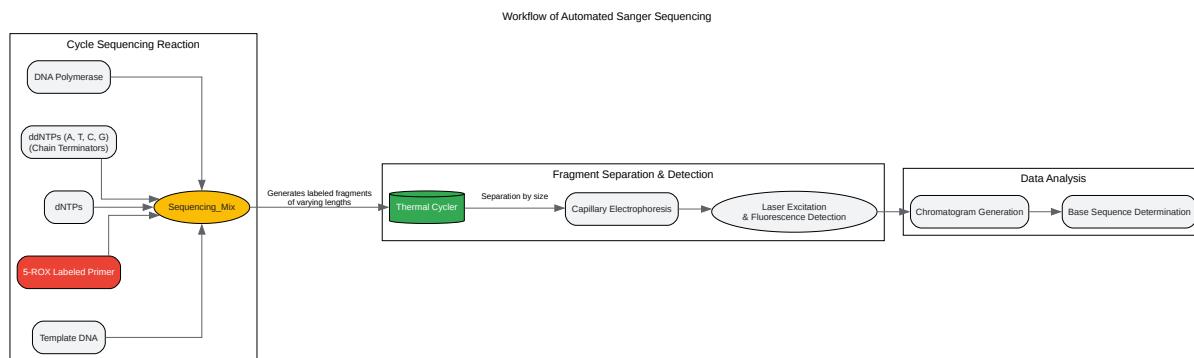

- Calculate the corrected absorbance of the oligonucleotide at 260 nm to account for the dye's absorbance at this wavelength:
 - $\text{Corrected A}_{260} = \text{A}_{260} - (\text{A}_{578} * \text{CF}_{280})$
- Calculate the concentration of the oligonucleotide:
 - $\text{Concentration_oligo (M)} = \text{Corrected A}_{260} / \varepsilon_{260_oligo}$ (The extinction coefficient of the oligonucleotide (ε_{260_oligo}) can be estimated based on its sequence.)
- Calculate the Degree of Labeling:
 - $\text{DOL} = \text{Concentration_dye} / \text{Concentration_oligo}$

Applications and Experimental Workflows

5-ROX-labeled oligonucleotides are versatile tools in molecular biology. Below are diagrams of key experimental workflows where they are employed.

Quantitative Real-Time PCR (qPCR)

In qPCR, 5-ROX is often used as a passive reference dye to normalize for non-PCR related fluorescence fluctuations between wells, such as variations in pipetting volumes or instrument optics.

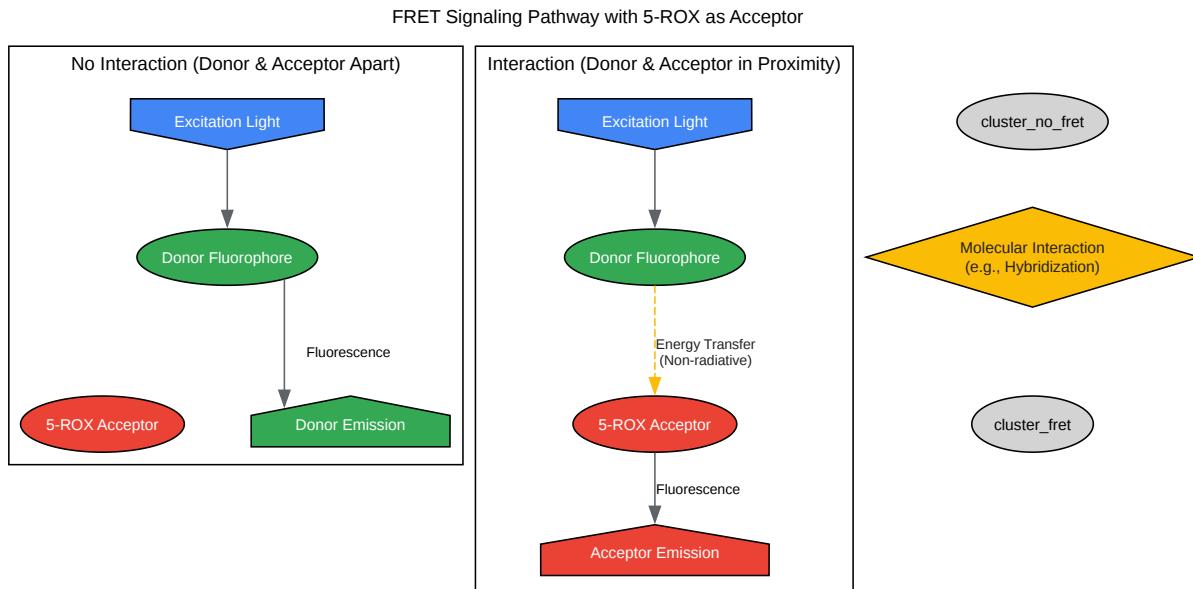


[Click to download full resolution via product page](#)

Caption: Workflow of qPCR with ROX as a passive reference dye.

Automated Sanger DNA Sequencing

5-ROX-labeled primers are used in Sanger sequencing to generate fluorescently tagged DNA fragments that can be detected by an automated sequencer.



[Click to download full resolution via product page](#)

Caption: Workflow of automated Sanger sequencing using a 5-ROX labeled primer.

Förster Resonance Energy Transfer (FRET)

In FRET applications, a 5-ROX-labeled oligonucleotide can act as an acceptor molecule when in close proximity to a donor fluorophore, allowing for the study of molecular interactions.

[Click to download full resolution via product page](#)

Caption: FRET signaling pathway illustrating energy transfer to a 5-ROX acceptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-ROX N-succinimidyl ester - CAS-Number 209734-74-7 - Order from Chemodex [chemodex.com]

- 2. 5-ROX [5-Carboxy-X-rhodamine] *CAS 216699-35-3* | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [5-ROX-SE for Labeling Oligonucleotides: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597528#5-rox-se-for-labeling-oligonucleotides-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com